molecular formula C17H23N3O3S B4541440 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide

Cat. No. B4541440
M. Wt: 349.4 g/mol
InChI Key: OBJZSFYGUXDMGP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered interest in various scientific studies due to their unique chemical and physical properties. These compounds often exhibit a range of biological activities and are studied for their potential applications in different fields of chemistry and biochemistry.

Synthesis Analysis

  • A study by Sojitra et al. (2016) outlined a methodology for the synthesis of benzenesulfonamide derivatives, which include compounds similar to our compound of interest. They used intermediates like benzenesulfonamide substituted quinazolinone derivatives and hydrazono derivatives in the synthesis process (Sojitra et al., 2016).

Molecular Structure Analysis

  • Al-Hourani et al. (2016) described the crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, using X-ray crystallography, providing insights into the molecular structure of such compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Research by Girisha et al. (2016) on pyrazole and isoxazole rings, including compounds similar to our subject, revealed significant insights into their hydrogen-bonding characteristics and chemical reactions (Girisha et al., 2016).

Physical Properties Analysis

  • The study by Borges et al. (2014) on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides provided valuable information on the physical properties, including crystal structures, which can be extrapolated to understand the physical characteristics of similar compounds (Borges et al., 2014).

Chemical Properties Analysis

  • A study by Tawfik (2015) on cationic Schiff surfactants, including pyrazole derivatives, discussed their chemical properties such as adsorption behavior and inhibition efficiency, offering insights into the chemical behavior of similar compounds (Tawfik, 2015).

properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-7-9-16(10-8-13)24(22,23)19(4)11-5-6-17(21)20-15(3)12-14(2)18-20/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJZSFYGUXDMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 5
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide
Reactant of Route 6
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N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide

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